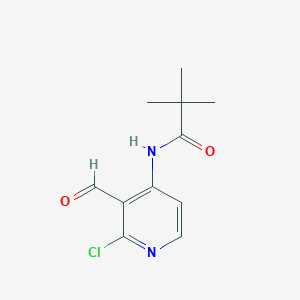

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

Description

Properties

IUPAC Name |

N-(2-chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALAVAYMNJCEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649796 | |

| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338452-91-8 | |

| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is curated to support researchers and drug development professionals in understanding its chemical properties, potential synthesis, and putative applications.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogenated pyridines, in particular, are crucial intermediates in the synthesis of more complex molecules, often serving as a handle for further chemical transformations. N-(2-Chloro-3-formylpyridin-4-yl)pivalamide belongs to this important class of compounds, incorporating a reactive aldehyde group, a chloro substituent, and a pivalamide moiety, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 338452-91-8 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 240.69 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| InChI Key | YALAVAYMNJCEBU-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C(=O)Nc1ccnc(Cl)c1C=O | [1] |

Table 1: Physicochemical properties of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Proposed Synthesis Pathway

The logical flow for the synthesis is conceptualized in the following workflow diagram:

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

Introduction

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a unique molecule of interest within contemporary drug discovery and development pipelines. Its structure, characterized by a substituted chloropyridine ring coupled with a pivalamide moiety, suggests a complex physicochemical profile that warrants thorough investigation. The pivalamide group, with its bulky tert-butyl substituent, is known to impart distinct properties to molecules, including influencing molecular packing, metabolic stability, and target engagement.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of this compound, which are critical parameters for its advancement as a potential therapeutic agent.

Due to the limited availability of public data on N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, this document will serve as a practical manual, outlining robust experimental protocols and the scientific rationale behind them. We will draw upon established principles of physical chemistry and data from analogous structures to provide a predictive overview and a clear pathway for its empirical characterization.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the physicochemical properties of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is essential for designing relevant solubility and stability studies.

Table 1: Physicochemical Properties of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | - |

| Molecular Weight | 240.69 g/mol | - |

| Physical Form | Solid | - |

| Predicted LogP | ~2.5 - 3.5 | (Calculated) |

| Predicted pKa | ~1-3 (pyridinium ion) | (Estimated based on chloropyridine derivatives) |

The predicted octanol-water partition coefficient (LogP) suggests that the compound is likely to have moderate lipophilicity, which can influence its solubility in both aqueous and organic media. The presence of the pyridine nitrogen introduces a basic center, and its pKa will be a critical determinant of its aqueous solubility as a function of pH.

Solubility Characterization

A comprehensive solubility profile is paramount for formulation development, bioavailability, and overall druggability of a compound. The following sections detail a systematic approach to determining the solubility of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Aqueous Solubility

The aqueous solubility of an ionizable compound is highly dependent on the pH of the medium. Therefore, determining the pH-solubility profile is a critical first step.

Experimental Protocol: pH-Solubility Profiling

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide to vials containing each buffer.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[2]

Diagram 1: Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Understanding the solubility in common organic solvents is crucial for synthetic route development, purification, and the preparation of stock solutions for biological assays.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Potential for hydrogen bonding. |

| Aprotic Polar | Acetonitrile, DMSO, DMF, Acetone | Solubilizing a range of polar and nonpolar compounds. |

| Nonpolar | Dichloromethane, Toluene, Heptane | Assessing solubility in lipophilic environments. |

Experimental Protocol: Organic Solvent Solubility

The experimental procedure is analogous to the shake-flask method for aqueous solubility, using the selected organic solvents instead of buffers.

Stability Assessment

Evaluating the intrinsic stability of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is critical to ensure its quality, safety, and efficacy throughout its lifecycle. A forced degradation or stress testing study is the primary tool for this assessment, as outlined in the ICH Q1A(R2) guidelines.[3]

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Solution State Stressing:

-

Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions. Heat the solutions (e.g., 60-80 °C) and collect samples at various time points.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Solid-State Stressing:

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 105°C).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines. Chloropyridine derivatives can be susceptible to photodecomposition.[4]

-

-

Analysis: Analyze all stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the structure of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, several degradation pathways can be anticipated:

-

Hydrolysis of the Amide Bond: The pivalamide linkage may be susceptible to hydrolysis under strong acidic or basic conditions, yielding 2-chloro-3-formylpyridin-4-amine and pivalic acid.

-

Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid.

-

Reactions of the Chloropyridine Ring: The chloro-substituent may undergo nucleophilic substitution, particularly under harsh conditions. The pyridine ring itself can be subject to oxidative degradation.[5]

Conclusion

A thorough understanding of the solubility and stability of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a non-negotiable prerequisite for its successful development as a drug candidate. This guide provides a comprehensive and scientifically grounded framework for the systematic characterization of these critical attributes. By following the outlined experimental protocols, researchers can generate the robust data necessary to inform formulation strategies, ensure product quality, and navigate the regulatory landscape. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Wang, J., et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 2018. Available from: [Link]

-

ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available from: [Link]

-

MDPI. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals [mdpi.com]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To provide a comprehensive, hypothesis-driven framework for predicting and validating the mechanism of action (MoA) of the novel chemical entity N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, leveraging its structural attributes and its context as a synthetic intermediate.

Executive Summary

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a substituted pyridine derivative noted in chemical literature primarily as a crucial intermediate in the synthesis of advanced kinase inhibitors, including those targeting KRAS G12C. While its role as a building block is established, its intrinsic biological activity and mechanism of action remain uncharacterized. This guide presents a structured, multi-tiered scientific strategy to move from structural analysis to a validated MoA hypothesis. We will combine computational prediction with a logical cascade of experimental protocols, providing a robust blueprint for researchers to unlock the therapeutic potential of this and other novel small molecules.

Structural Deconstruction and Physicochemical Analysis

The first step in predicting the MoA is a thorough analysis of the molecule's structure. The chemical structure of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide reveals several key features that inform its potential biological interactions.

-

Pyridine Ring: A core heterocyclic scaffold common in many bioactive molecules, capable of participating in hydrogen bonding and π-stacking interactions.

-

Formyl Group (-CHO): An electrophilic aldehyde that can potentially form covalent bonds (Schiff bases) with nucleophilic residues like lysine on a protein target. This is a critical feature suggesting a potential for covalent inhibition.

-

Chloro Group (-Cl): An electron-withdrawing group that can influence the reactivity of the pyridine ring and participate in halogen bonding.

-

Pivalamide Group: A bulky, sterically hindering group that can drive specific hydrophobic interactions within a binding pocket and provides metabolic stability.

A summary of its key properties is presented below.

| Property | Value | Implication |

| Molecular Formula | C11H13ClN2O2 | - |

| Molecular Weight | 240.69 g/mol | Good oral bioavailability potential (Lipinski's Rule of 5). |

| Key Functional Groups | Aldehyde, Amide, Chloro-Pyridine | Potential for covalent bonding, hydrogen bonding, and hydrophobic interactions. |

| Known Role | Synthetic Intermediate | Used in the synthesis of KRAS G12C inhibitors. |

This structural analysis suggests that the compound has the necessary features to interact with a biological target, with the aldehyde group being a primary site for potential covalent modification.

Predictive Modeling: In Silico Target Identification

Given its role as a precursor to kinase inhibitors, our initial hypothesis is that N-(2-Chloro-3-formylpyridin-4-yl)pivalamide may possess some affinity for protein kinases. We can employ computational methods to broaden our search and identify a prioritized list of potential targets.

Target Prediction Workflow

The recommended in silico workflow leverages established bioinformatics tools to predict protein targets based on ligand similarity and structure.

Caption: In Silico Target Prediction Workflow.

Rationale Behind the Workflow

-

Similarity-Based Prediction: Tools like SwissTargetPrediction operate on the principle that structurally similar molecules often share similar targets. This provides a rapid, broad-level screening.

-

Reverse Docking: This method "docks" our molecule against a large library of protein crystal structures to identify which ones it binds to with the highest predicted affinity. This is computationally more intensive but provides structural hypotheses for the binding mode.

-

Covalent Docking: Given the reactive aldehyde, specific covalent docking algorithms should be employed to model the formation of a Schiff base with reactive lysine residues in potential binding sites. This is a crucial step for this particular molecule.

The output of this workflow will be a list of putative protein targets, which we can then subject to experimental validation. Based on its synthetic lineage, we anticipate that kinases and potentially other ATP-binding proteins will feature prominently in this list.

Tiered Experimental Validation Strategy

The following is a logical, three-tiered approach to systematically test the hypotheses generated from our in silico analysis.

Tier 1: Broad Phenotypic and Cytotoxicity Screening

The initial step is to determine if the compound has any biological activity in a cellular context.

Protocol: Cell Viability Assay (MTT/XTT)

-

Cell Line Selection: Choose a panel of cell lines. Given the compound's link to KRAS inhibitors, include a KRAS-mutant cancer cell line (e.g., NCI-H358, A549) and a KRAS wild-type line (e.g., NCI-H460) for comparison.

-

Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization solution (e.g., DMSO or SDS) to dissolve the crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration.

Trustworthiness: This protocol includes both mutant and wild-type cell lines, providing an internal control to assess for target-specific effects (i.e., higher potency in the KRAS-mutant line could suggest on-target activity).

Tier 2: Target Engagement and Binding Confirmation

If the compound shows cellular activity, the next critical step is to confirm direct binding to the top predicted targets from the in silico screen.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with the compound at a concentration around its cellular IC50. A vehicle control (e.g., DMSO) is run in parallel.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells (via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Western Blot Analysis: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

-

Analysis: In the presence of the compound, a stabilizing shift to higher temperatures in the melting curve of the target protein confirms direct engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Tier 3: Pathway Modulation and MoA Validation

Once direct target engagement is confirmed, the final step is to determine if this binding event translates into the expected downstream biological effect.

Protocol: Pathway Phosphorylation Analysis by Western Blot

Assuming a kinase target (e.g., a member of the MAPK pathway) is confirmed, this experiment will probe the functional consequences of its inhibition.

-

Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated (active) and total forms of the target kinase and its key downstream substrates (e.g., phospho-ERK, total-ERK).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A successful inhibitor should decrease the ratio of the phosphorylated protein to the total protein in a dose-dependent manner.

Authoritative Grounding: This methodology is a gold standard for validating the inhibition of signaling pathways and is described in numerous cell biology and pharmacology research articles.

Conclusion and Forward Look

This whitepaper outlines a systematic, multi-disciplinary approach to predict and validate the mechanism of action for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide. By integrating computational chemistry with a tiered experimental framework, researchers can efficiently move from a chemical structure to a well-supported MoA hypothesis. The emphasis on covalent binding potential, informed by the aldehyde moiety, and the strategic selection of assays based on the compound's synthetic heritage provide a powerful and targeted investigative path.

The successful execution of this strategy will not only elucidate the function of this specific molecule but also establish a versatile blueprint for the characterization of other novel chemical entities in the drug discovery pipeline.

References

- Source: Google Patents (US20230030111A1)

- Source: Google Patents (WO2021195048A1)

-

Title: Western Blotting: A Guide to Current Methods Source: Journal of Visualized Experiments (JoVE) URL: [Link]

An In-Depth Technical Guide to N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. Within this class, selectively substituted pyridines, such as N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, have emerged as highly valuable synthetic intermediates. This technical guide provides a comprehensive overview of the key characteristics, synthesis, and applications of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, a versatile building block with significant potential in the development of next-generation therapeutics.

Physicochemical Properties

A solid understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses. N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a solid at room temperature with the following key identifiers and properties[1]:

| Property | Value |

| CAS Number | 338452-91-8[1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₂[1] |

| Molecular Weight | 240.69 g/mol [1] |

| Appearance | Solid[1] |

| InChI | 1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)[1] |

| InChI Key | YALAVAYMNJCEBU-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)C(=O)Nc1ccnc(Cl)c1C=O[1] |

Synthesis of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: A Plausible Multi-Step Approach

-

Formation of the 4-Amino-2-chloropyridine Intermediate: The synthesis commences with the preparation of a 4-amino-2-chloropyridine scaffold. Several methods exist for this transformation, often starting from readily available pyridine derivatives[2].

-

Pivaloyl Protection of the Amino Group: The amino group at the 4-position is then protected with a pivaloyl group. This is a crucial step to prevent side reactions in the subsequent formylation and to introduce a key structural motif.

-

Formylation of the Pyridine Ring: The final step involves the introduction of a formyl group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a probable method for this transformation[3][4][5].

Caption: Plausible synthetic pathway for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Experimental Protocol (Proposed)

The following is a proposed, generalized protocol based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of N-(2-chloropyridin-4-yl)pivalamide

-

To a stirred solution of 4-amino-2-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(2-chloropyridin-4-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation to Yield N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C[4].

-

Add the N-(2-chloropyridin-4-yl)pivalamide from Step 1 to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture, with the optimal temperature and time to be determined experimentally (e.g., 60-80 °C for several hours).

-

Monitor the reaction progress by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel to afford the final product, N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Spectroscopic Characterization (Anticipated Data)

While specific, published spectra for this compound are not widely available, the following are the expected characteristic signals in various spectroscopic analyses:

-

¹H NMR: Protons on the pyridine ring, the aldehyde proton (a singlet downfield, ~10 ppm), and the t-butyl protons of the pivaloyl group (a sharp singlet upfield, ~1.3 ppm).

-

¹³C NMR: Carbon signals corresponding to the pyridine ring, the carbonyl of the amide, the aldehyde carbonyl, and the quaternary and methyl carbons of the t-butyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the aldehyde and the amide, and C-Cl stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (240.69 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Applications in Drug Discovery and Development

The true value of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The strategic placement of the chloro, formyl, and pivalamide groups allows for a variety of subsequent chemical transformations.

A Key Intermediate for Protein Degraders (PROTACs)

A significant and emerging application for this class of compounds is in the field of targeted protein degradation. A structurally related compound, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, is classified as a "Protein Degrader Building Block". This strongly suggests that N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is also designed for a similar purpose.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. N-(2-Chloro-3-formylpyridin-4-yl)pivalamide can serve as a key precursor to ligands that bind to E3 ligases, such as Cereblon or VHL. The formyl and chloro groups provide reactive handles for linking to the target protein-binding moiety and the linker of the PROTAC.

Caption: Role of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide in PROTAC synthesis.

Scaffold for Parallel Synthesis and Library Generation

The reactive nature of the formyl and chloro groups makes this compound an ideal starting point for the generation of chemical libraries for high-throughput screening. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of various heterocycles. The chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups. This dual reactivity enables the rapid creation of a multitude of structurally distinct molecules from a single, advanced intermediate.

Safety and Handling

As with all laboratory chemicals, N-(2-Chloro-3-formylpyridin-4-yl)pivalamide should be handled with appropriate safety precautions. It is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302 (Harmful if swallowed). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a strategically designed chemical building block with significant potential to accelerate drug discovery efforts. Its well-defined structure and multiple reactive sites make it a valuable intermediate for the synthesis of complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. This guide has provided a comprehensive overview of its key characteristics, a plausible and detailed synthetic approach, and its critical applications, underscoring its importance for researchers and scientists in the pharmaceutical and biotechnology industries.

References

Sources

- 1. N-(2-Chloro-3-formylpyridin-4-yl)pivalamide AldrichCPR 338452-91-8 [sigmaaldrich.com]

- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

Methodological & Application

Synthesis Protocol for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: An In-Depth Technical Guide

This comprehensive guide details a robust and logical synthetic protocol for the preparation of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a substituted pyridine derivative of significant interest due to its versatile chemical handles—a reactive aldehyde, a sterically hindered amide, and a halogenated pyridine core. These features make it a valuable building block for the synthesis of more complex molecules with potential biological activities. The synthetic strategy outlined herein is a multi-step process commencing with the commercially available 2-chloro-4-aminopyridine. The core transformations involve the protection of the amino group as a pivalamide, followed by a regioselective formylation at the 3-position of the pyridine ring via the Vilsmeier-Haack reaction.

Synthetic Strategy Overview

The overall synthetic workflow is a two-step process designed for efficiency and high yield. The first step involves the acylation of the starting material, 4-amino-2-chloropyridine, to introduce the pivaloyl group. This not only serves as a protecting group but also influences the electronic properties of the pyridine ring, directing the subsequent formylation. The second key step is the introduction of the formyl group at the C-3 position, a transformation achieved through the well-established Vilsmeier-Haack reaction.

Caption: Overall synthetic workflow for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-Chloropyridin-4-yl)pivalamide

This initial step focuses on the acylation of 4-amino-2-chloropyridine with pivaloyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Amino-2-chloropyridine | ≥98% | Commercially Available |

| Pivaloyl chloride | ≥99% | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | - | Commercially Available |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.[1]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: Purify the crude N-(2-chloropyridin-4-yl)pivalamide by column chromatography on silica gel or by recrystallization to obtain a pure solid.

Part 2: Vilsmeier-Haack Formylation to Yield N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

The second stage of the synthesis employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich 3-position of the pivalamide-protected pyridine ring. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(2-Chloropyridin-4-yl)pivalamide | As synthesized in Part 1 | - |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated sodium acetate solution | - | Prepared in-house |

Step-by-Step Protocol:

-

Vilsmeier Reagent Preparation: In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (used as both solvent and reagent). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[3]

-

Reaction with Substrate: To the pre-formed Vilsmeier reagent, add a solution of N-(2-chloropyridin-4-yl)pivalamide (1.0 eq) in anhydrous DCM dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain it at this temperature for 8-12 hours, with continuous stirring. Monitor the reaction's completion using TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench it by the slow, portion-wise addition of crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral. This step hydrolyzes the iminium intermediate to the aldehyde.[2]

-

Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a suitable eluent system such as a hexane-ethyl acetate gradient) to afford the final product, N-(2-chloro-3-formylpyridin-4-yl)pivalamide.

Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent.[3]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

The pivalamide group at the 4-position, being an electron-donating group through resonance, activates the pyridine ring towards electrophilic substitution, directing the formylation to the ortho-position (C-3).

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the formyl proton (aldehyde), aromatic protons on the pyridine ring, and the tert-butyl protons of the pivalamide group. |

| ¹³C NMR | Resonances for the carbonyl carbons (aldehyde and amide), aromatic carbons, and the carbons of the tert-butyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₃ClN₂O₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and amide, and C-H stretching of the aromatic ring. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Pivaloyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive; they should be handled with extreme care under anhydrous conditions.

-

The Vilsmeier-Haack reaction can be exothermic; careful temperature control is essential, especially during the addition of reagents.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... (2013). Growing Science. [Link]

-

Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]

-

Vilsmeier-Haack Reaction | NROChemistry . NROChemistry. [Link]

Sources

Application Notes & Protocols for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: A Multifunctional Synthetic Building Block

Abstract

This document provides a comprehensive technical guide for the experimental use of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide. As a highly functionalized pyridine derivative, this compound serves as a versatile intermediate in the synthesis of complex heterocyclic structures relevant to pharmaceutical and agrochemical research. It incorporates three distinct reactive centers: a nucleophilic aromatic substitution (SNAr) site at the C2-chloro position, an aldehyde at C3 for derivatization, and a sterically bulky pivalamide group at C4 that modulates reactivity and can be removed if necessary. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety guidelines based on established chemical principles for analogous structures.

Introduction and Structural Analysis

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a specialized chemical scaffold. While direct literature on this exact molecule is sparse, its utility can be expertly inferred from the well-documented reactivity of its constituent functional groups. N-arylacetamides are recognized as crucial intermediates in the synthesis of medicinal and agrochemical compounds[1]. The strategic placement of the chloro, formyl, and pivalamide groups offers a logical and hierarchical approach to synthetic transformations.

-

C2-Chloro Group : The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine ring nitrogen. This site is the primary target for introducing a wide array of substituents. The reactivity of 2-chloropyridines in SNAr reactions is well-established, though they are noted to be less reactive than analogous pyrimidines[2]. The presence of the adjacent aldehyde further enhances this activation.

-

C3-Formyl Group : The aldehyde functionality is a gateway for numerous transformations. It can readily undergo reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation, or be oxidized to a carboxylic acid or reduced to an alcohol[3][4]. These reactions are fundamental in building molecular complexity.

-

C4-Pivalamide Group : The pivalamide ((CH₃)₃CC(O)NH-) is a bulky amide group. Its primary roles are to act as a protecting group for the C4-amino position and to sterically influence the molecule's conformation and reactivity. Pivalamides are known for their high stability under many reaction conditions but can be removed under forceful hydrolytic conditions[5].

The logical workflow for utilizing this building block often involves initial modification at the most labile sites (C2 or C3) while preserving the other functionalities for subsequent steps.

Sources

Comprehensive Analytical Protocols for the Characterization of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the essential analytical techniques for the characterization of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a molecule featuring multiple functional groups—a chlorinated pyridine ring, an aldehyde, and an amide—a multi-faceted analytical approach is required to unambiguously confirm its identity, purity, and stability. This guide offers detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Molecular Overview

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a highly functionalized heterocyclic compound. Such structures often serve as key intermediates or building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The pyridine core is a common scaffold in drug discovery.[2][3][4][5][6] The presence of reactive handles like the formyl group and the chloro-substituent, combined with the pivalamide moiety, makes rigorous analytical control imperative throughout the development lifecycle.

The primary objectives for analyzing this compound are:

-

Identity Confirmation: Verifying that the synthesized molecule has the correct atomic composition and connectivity.

-

Purity Assessment: Quantifying the amount of the target compound and identifying any process-related impurities or degradation products.

-

Structural Elucidation: Confirming the precise arrangement of atoms and functional groups.

This guide provides the foundational protocols to achieve these objectives with high confidence.

Chromatographic Analysis for Purity and Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide. Its efficacy stems from its ability to separate moderately polar to nonpolar compounds based on their hydrophobic interactions with the stationary phase.

Expertise & Rationale: Why RP-HPLC with a C18 Column?

The molecular structure, with its aromatic pyridine ring and the bulky pivaloyl group, imparts significant hydrophobic character, making it well-suited for retention on a nonpolar stationary phase like C18. A gradient elution (gradually increasing the organic solvent concentration) is recommended as a starting point. This approach ensures that any impurities, which may have significantly different polarities, are eluted as sharp peaks, providing a comprehensive purity profile in a single run. UV detection is ideal due to the strong chromophore of the substituted pyridine ring.

Detailed Protocol: RP-HPLC Method

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. If solubility is an issue, sonication for 5 minutes is recommended.

-

Perform a 1:10 dilution with the same solvent mixture for a final working concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column with excellent retention for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and ensures consistent ionization state. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength. |

| Gradient Program | 10% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Hold at 95% B for 3 min | Cleans the column of strongly retained components. | |

| 95% B to 10% B over 1 min | Re-equilibration start. | |

| Hold at 10% B for 5 min | Column re-equilibration. | |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |

| Injection Volume | 10 µL | A standard volume to avoid column overloading. |

| UV Detection | 254 nm | Wavelength where pyridine and aromatic systems typically absorb strongly. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

This method should be validated for linearity, accuracy, and precision as per ICH guidelines for quantitative purposes.[9]

-

HPLC Workflow Diagram

Caption: Workflow for HPLC purity analysis of the target compound.

Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is required to confirm the molecular structure of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight (MW) and elemental composition. Due to the compound's polarity and likely thermal lability, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is the preferred method.

-

Expertise & Rationale: The key diagnostic feature in the mass spectrum will be the isotopic pattern of the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak (M) will be accompanied by an (M+2) peak with roughly one-third the intensity, providing high confidence in the presence of a single chlorine atom.[10]

-

Sample Preparation:

-

Prepare a 10 µg/mL solution in Acetonitrile or Methanol.

-

Direct infusion via a syringe pump or injection through an LC system can be used. The HPLC method described in Section 2.2 is suitable.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules. |

| Polarity | Positive Mode | The pyridine nitrogen is readily protonated to form [M+H]⁺. |

| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |

| Expected Ions | [M+H]⁺, [M+Na]⁺ | Protonated and sodiated adducts are commonly observed. |

-

Data Interpretation:

-

Expected MW: C₁₁H₁₃ClN₂O₂ = 240.69 g/mol .

-

Look for a peak at m/z ≈ 241.07 corresponding to the [M+H]⁺ ion for the ³⁵Cl isotope.

-

Confirm the presence of a peak at m/z ≈ 243.07 with ~33% of the intensity of the m/z 241 peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination, providing information on the chemical environment and connectivity of every proton and carbon atom.

-

Expertise & Rationale: The ¹H NMR spectrum will be highly informative. The aldehyde proton will appear as a distinct singlet at a very downfield chemical shift (>9 ppm). The two protons on the pyridine ring will appear as doublets, and the nine protons of the pivaloyl group will appear as a large singlet. The relative integration of these signals (1:1:1:9) is a key confirmation point.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved before transferring to an NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum followed by a ¹³C spectrum.

-

If further confirmation is needed, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed.

-

-

Predicted Spectral Data:

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 195 | Singlet (s) |

| Pyridine H-5 | 8.2 - 8.6 | 145 - 155 | Doublet (d) |

| Pyridine H-6 | 7.5 - 7.9 | 120 - 130 | Doublet (d) |

| Amide (-NH) | 8.0 - 9.0 (broad) | N/A | Broad Singlet (br s) |

| Pivaloyl C(CH₃)₃ | 1.2 - 1.4 | 25 - 30 | Singlet (s) |

| Pivaloyl C (CH₃)₃ | N/A | 35 - 45 | N/A |

| Amide C=O | N/A | 175 - 180 | N/A |

| Pyridine C-Cl | N/A | 148 - 158 | N/A |

| Pyridine C-CHO | N/A | 125 - 135 | N/A |

| Pyridine C-NH | N/A | 140 - 150 | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Expertise & Rationale: The spectrum will be dominated by two strong carbonyl (C=O) stretching bands: one for the aldehyde and one for the amide ("Amide I band"). Their exact positions can be diagnostic. The aldehyde C=O stretch is typically at a higher wavenumber than the amide C=O, which is lowered due to resonance with the nitrogen lone pair.[14][15] The N-H stretch of the secondary amide will also be a prominent feature.

-

Sample Preparation:

-

Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample from 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3400 | N-H (Amide) | Stretch |

| 2850 - 2950 | C-H (Aliphatic) | Stretch |

| 2700 - 2850 | C-H (Aldehyde) | Stretch (often weak) |

| ~1700 - 1720 | C=O (Aldehyde) | Stretch |

| ~1670 - 1690 | C=O (Amide I) | Stretch |

| 1580 - 1610 | C=C / C=N (Pyridine) | Ring Stretch |

| 1510 - 1550 | N-H (Amide II) | Bend |

| 750 - 850 | C-Cl | Stretch |

Integrated Analytical Workflow

In a typical research and development setting, these techniques are used in a logical sequence to provide a complete picture of the synthesized compound. The workflow ensures that material is of the correct identity and sufficient purity before being used in subsequent applications.

Caption: Integrated workflow for the synthesis and characterization of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

References

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

-

Flow 1 H nmr study of the rapid nucleophilic addition of amino acids to 4-formylpyridine. Journal of the American Chemical Society. [Link]

-

Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. The Journal of Organic Chemistry. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

-

¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... ResearchGate. [Link]

-

Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. [Link]

-

Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

-

Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. [Link]

-

FTIR spectra of amides. YouTube. [Link]

-

Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand... Sci-Hub. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

-

(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

-

Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

-

IR Spectra of Carbonyl Compounds. YouTube. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Troubleshooting & Optimization

common side reactions with "N-(2-Chloro-3-formylpyridin-4-yl)pivalamide"

Welcome to the technical support guide for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. This guide is structured in a flexible question-and-answer format to directly address the common issues and curiosities that arise when working with this trifunctional molecule.

I. Core Compound Analysis: Understanding Reactivity

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a unique building block featuring three distinct reactive centers on a pyridine core. A foundational understanding of their competing reactivities is crucial for successful experimentation.

-

C2-Chloro Group : Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed during the substitution process, particularly favoring reactions at the C2 and C4 positions.[1][2][3]

-

C3-Formyl Group : As a non-enolizable aldehyde, this group is susceptible to a range of transformations. It readily undergoes nucleophilic addition, reduction to an alcohol, or oxidation to a carboxylic acid. Under strongly basic conditions, it can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[4][5][6][7]

-

C4-Pivalamide Group : The pivalamide moiety is a sterically bulky and generally robust amide. While it provides stability, it is not inert and can be hydrolyzed under forcing acidic or basic conditions to reveal the parent amine.[8][9]

The interplay between these groups dictates the potential side reactions. The key to successful synthesis is achieving chemoselectivity by carefully controlling reaction conditions.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you might encounter during your experiments, providing insights into the causes and actionable solutions.

Question 1: I am attempting a nucleophilic substitution on the C2-chloro position with an amine nucleophile under basic conditions, but I'm observing significant formation of byproducts and low yield of my desired product. What is happening?

Answer: This is a classic case of competing reaction pathways. The basic conditions required to deprotonate your amine nucleophile (or used as an acid scavenger) can trigger undesired reactions at the C3-formyl group.

Potential Side Reactions:

-

Cannizzaro Reaction: If you are using a strong base like NaOH or KOH, the formyl group can undergo a disproportionation reaction. Two molecules of the starting material will react to form one molecule where the formyl group is reduced to a hydroxymethyl group, and another where it is oxidized to a carboxylate.[4][5][7]

-

Nucleophilic Addition to the Aldehyde: Your amine nucleophile can attack the electrophilic formyl carbon in addition to the C2 position. This can lead to the formation of hemiaminals or imines, which may be stable or lead to further downstream byproducts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Preventative Measures & Solutions:

-

Choice of Base: Avoid strong hydroxide bases. Instead, use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). These are sufficient to facilitate the reaction without attacking the formyl group.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. High temperatures can accelerate the rate of side reactions more than the desired SNAr.

-

Protecting Group Strategy: For particularly challenging nucleophiles or if side reactions persist, consider protecting the formyl group as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the basic conditions of the SNAr reaction and can be easily removed afterward under acidic conditions.

Question 2: I am trying to perform a reaction involving the formyl group (e.g., a Wittig reaction or reductive amination), but I am seeing a significant amount of a byproduct where the chlorine atom has been substituted.

Answer: This issue arises from the reactivity of the C2-chloro position towards nucleophiles, even when the primary goal is to react at the aldehyde.

Potential Side Reactions:

-

SNAr by Reagents: Some reagents used for aldehyde transformations can also act as nucleophiles. For example, in a reductive amination, the amine can substitute the chlorine. Phosphines used to generate ylides for Wittig reactions can also potentially act as nucleophiles.

-

Intramolecular Cyclization: Depending on the reagent used, an initial reaction at the formyl group could create a new functionality that can then undergo an intramolecular SNAr to displace the adjacent chloro group, leading to a fused heterocyclic system. This is particularly relevant in multi-component reactions.

Recommended Protocol: Chemoselective Reductive Amination

This protocol is designed to favor reaction at the formyl group while minimizing SNAr at the C2 position.

-

Step 1: Imine Formation.

-

Dissolve N-(2-Chloro-3-formylpyridin-4-yl)pivalamide (1.0 eq) and the primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

-

Add a mild dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves.

-

Stir at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. Monitor by TLC or LC-MS.

-

-

Step 2: Reduction.

-

Cool the reaction mixture to 0 °C.

-

Add a mild and sterically hindered reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This reagent is less basic than other hydrides and is selective for the iminium ion over the aldehyde, reducing the chance of competing reductions or base-catalyzed side reactions.

-

Allow the reaction to slowly warm to room temperature and stir until completion (typically 4-16 hours).

-

-

Step 3: Work-up.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Question 3: During my reaction work-up or purification under acidic/basic conditions, I'm getting a new, more polar spot on my TLC plate, and my overall yield is dropping. What could this be?

Answer: This is likely due to the hydrolysis of the pivalamide group, especially if strong acids or bases are used, or if the reaction is heated for an extended period during work-up.

Pivalamide Stability Profile

| Condition | Stability | Potential Product |

| Strong Acid (e.g., 6M HCl, heat) | Labile | 4-amino-2-chloro-3-formylpyridine |

| Strong Base (e.g., 6M NaOH, heat) | Labile | 4-amino-2-chloro-3-formylpyridine |

| Mild Acid (e.g., 1M HCl, RT) | Generally Stable | Minimal hydrolysis |

| Mild Base (e.g., K₂CO₃ in MeOH, RT) | Generally Stable | Minimal hydrolysis |

Troubleshooting & Prevention:

-

pH Neutralization: During aqueous work-up, ensure the pH is carefully adjusted to be near neutral (pH 6-8) before extraction, especially if heating is required for solvent removal.

-

Avoid Strong Acids/Bases: If possible, use purification techniques that do not require strong acids or bases. For column chromatography, consider a neutral solvent system (e.g., Hexanes/Ethyl Acetate). If an amine additive is needed to prevent streaking on silica gel, use a volatile one like triethylamine in a small quantity (e.g., 0.1-1%).

-

Temperature: Avoid excessive heating of aqueous acidic or basic mixtures containing your compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store N-(2-Chloro-3-formylpyridin-4-yl)pivalamide? A: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[10] The formyl group can be susceptible to slow air oxidation, so storing under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term stability.

Q2: Can I reduce the formyl group to an alcohol without affecting the chloro group? A: Yes, this is a highly achievable selective transformation. Use a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., Methanol or Ethanol) at a low temperature (0 °C to room temperature). This will selectively reduce the aldehyde to the corresponding alcohol while leaving the C2-chloro group intact.

Q3: Is it possible to perform a Suzuki or other cross-coupling reaction at the C2-chloro position? A: Yes, palladium-catalyzed cross-coupling reactions are feasible at the 2-chloro position of pyridines. However, you must consider the compatibility of the reaction conditions with the formyl and pivalamide groups.

-

Base: The choice of base is critical. A moderately weak base like K₂CO₃ or K₃PO₄ is often preferred to avoid side reactions with the formyl group.

-

Temperature: These reactions often require heat, which can increase the risk of side reactions. Careful optimization of temperature and reaction time is necessary.

-

Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the reaction's success and chemoselectivity.

IV. References

-

Cannizzaro Reaction. Wikipedia. [Link]

-

4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

-

4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]

-

The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. [Link]

-

Cannizzaro Reaction. Organic Chemistry Portal. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. ResearchGate. [Link]

-

Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry | Khan Academy. YouTube. [Link]

-

2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China. Alchemist-chem. [Link]

-

mechanism of amide hydrolysis. YouTube. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

-

Cannizzaro Reaction. Chemistry Steps. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Synthetic applications of the Cannizzaro reaction. PMC - PubMed Central - NIH. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. Cannizzaro Reaction [organic-chemistry.org]

- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

Navigating the Synthesis of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: A Technical Troubleshooting Guide

Welcome to the technical support center for the synthesis and workup of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, offering practical, experience-driven advice in a direct question-and-answer format to facilitate your experimental success.

Synthetic Overview & Key Challenges

The synthesis of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide typically involves a multi-step process, beginning with a substituted pyridine. A plausible and commonly employed synthetic route is illustrated below. Challenges in this synthesis often arise from the sensitive nature of the formyl group, potential side reactions during formylation and pivaloylation, and difficulties in purification due to the product's polarity and potential for impurity co-elution.

Caption: A general synthetic workflow for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: The Formylation Step (Formation of 4-Amino-2-chloronicotinaldehyde)

Question 1: My Vilsmeier-Haack formylation of 2-chloro-4-aminopyridine is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of aminopyridines are a common issue. The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic substitution. Here’s a breakdown of potential causes and solutions:

-

Insufficient Reagent Activation: The Vilsmeier reagent, formed from a formamide source like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), must be fully formed for the reaction to proceed efficiently.[1][2][3][4]

-

Troubleshooting:

-

Ensure your DMF is anhydrous. Water can quench the Vilsmeier reagent.

-

Add POCl₃ slowly to DMF at a low temperature (e.g., 0 °C) to control the exothermic reaction and allow for complete reagent formation.

-

Consider using a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents).

-

-

-

Sub-optimal Reaction Temperature: The reaction temperature is critical. Too low, and the reaction may be sluggish; too high, and you risk decomposition and side reactions.

-

Troubleshooting:

-

After the addition of the aminopyridine substrate, allow the reaction to warm to room temperature and then gently heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

-

-

-

Incomplete Reaction Workup: The iminium salt intermediate formed during the reaction must be hydrolyzed to the aldehyde.

-

Troubleshooting:

-

During workup, quench the reaction mixture by pouring it onto ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Ensure vigorous stirring during neutralization to facilitate complete hydrolysis.

-

-

Question 2: I am observing multiple spots on my TLC after the formylation reaction. What are the likely side products?

Answer:

The formation of multiple products can be attributed to several factors:

-

Di-formylation: Although less common on a deactivated ring, it's a possibility.

-

Reaction with the Amino Group: The Vilsmeier reagent can react with the amino group to form a formamidinium species.

-

Incomplete Hydrolysis: The iminium intermediate may persist if the hydrolysis during workup is not complete.

-

Starting Material: Unreacted 2-chloro-4-aminopyridine will also be present.

Troubleshooting:

-

Careful control of stoichiometry (use of a slight excess of the formylating agent) can minimize di-formylation.

-

Ensure a thorough aqueous workup with pH adjustment to hydrolyze any iminium and formamidinium species.

-

Purification by column chromatography on silica gel is typically required to separate the desired product from starting material and byproducts. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.

Category 2: The Pivaloylation Step (Formation of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide)

Question 3: The pivaloylation of 4-amino-2-chloronicotinaldehyde is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete pivaloylation can be due to several factors related to the reactivity of the starting material and the reaction conditions:

-